CMC Differentiation: 1-Octylglycerol vs. Longer-Chain 1-O-Alkylglycerols (C12Gly1, C16Gly1)
1-Octylglycerol (C8Gly1) exhibits a critical micelle concentration (CMC) of 1.65 mmol/L, which is 5-fold higher than 1-O-dodecylglycerol (C12Gly1, 0.33 mmol/L) and 7.2-fold higher than 1-O-hexadecylglycerol (C16Gly1, 0.23 mmol/L), as determined by the pyrene method in aqueous solution [1]. This higher CMC indicates that 1-octylglycerol requires a greater bulk concentration to form micelles, translating to a larger reservoir of monomeric species available for membrane partitioning and antimicrobial action. Conversely, lower CMC values of longer-chain analogs favor micelle formation at lower concentrations, which can reduce bioavailable monomer and alter solubilization behavior in formulation. Additionally, C8Gly1 forms a highly stable and uniform nanoscale dispersion in water, a property not reported for C16Gly1 [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 1.65 mmol/L (C8Gly1, 1-octylglycerol) |
| Comparator Or Baseline | 0.33 mmol/L (C12Gly1, 1-O-dodecylglycerol); 0.23 mmol/L (C16Gly1, 1-O-hexadecylglycerol) |
| Quantified Difference | C8Gly1 CMC is 5.0× higher than C12Gly1; 7.2× higher than C16Gly1 |
| Conditions | Pyrene method, aqueous solution, 25°C |
Why This Matters
The 5- to 7-fold higher CMC directly impacts solubilization capacity and monomer availability, making 1-octylglycerol preferable when high free-surfactant concentration is needed for rapid membrane disruption, while longer-chain analogs may be insufficient at equivalent weight percentages.
- [1] Shi L, Jia C, Feng J, Zhang W, He J. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. Heliyon. 2023;9(11):e21790. doi:10.1016/j.heliyon.2023.e21790 View Source
